Cas no 2728709-93-9 ((1R,3S)-3-{(prop-2-en-1-yloxy)carbonylamino}cyclohexane-1-carboxylic acid)
(1R,3S)-3-{(prop-2-en-1-yloxy)carbonylamino}cyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28274939
- (1R,3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclohexane-1-carboxylic acid
- EN300-28274978
- rac-(1R,3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclohexane-1-carboxylic acid
- 2728709-93-9
- 2679802-78-7
- (1R,3S)-3-{(prop-2-en-1-yloxy)carbonylamino}cyclohexane-1-carboxylic acid
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- Inchi: 1S/C11H17NO4/c1-2-6-16-11(15)12-9-5-3-4-8(7-9)10(13)14/h2,8-9H,1,3-7H2,(H,12,15)(H,13,14)/t8-,9+/m1/s1
- InChI Key: OFGNIEBAURMBJS-BDAKNGLRSA-N
- SMILES: OC([C@@H]1CCC[C@@H](C1)NC(=O)OCC=C)=O
Computed Properties
- Exact Mass: 227.11575802g/mol
- Monoisotopic Mass: 227.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 75.6Ų
(1R,3S)-3-{(prop-2-en-1-yloxy)carbonylamino}cyclohexane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28274939-1g |
(1R,3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
2728709-93-9 | 1g |
$1142.0 | 2023-09-09 | ||
| Enamine | EN300-28274939-5g |
(1R,3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
2728709-93-9 | 5g |
$3313.0 | 2023-09-09 | ||
| Enamine | EN300-28274939-10g |
(1R,3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
2728709-93-9 | 10g |
$4914.0 | 2023-09-09 | ||
| Enamine | EN300-28274939-0.05g |
(1R,3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
2728709-93-9 | 95.0% | 0.05g |
$959.0 | 2025-03-19 | |
| Enamine | EN300-28274939-0.1g |
(1R,3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
2728709-93-9 | 95.0% | 0.1g |
$1005.0 | 2025-03-19 | |
| Enamine | EN300-28274939-0.25g |
(1R,3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
2728709-93-9 | 95.0% | 0.25g |
$1051.0 | 2025-03-19 | |
| Enamine | EN300-28274939-0.5g |
(1R,3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
2728709-93-9 | 95.0% | 0.5g |
$1097.0 | 2025-03-19 | |
| Enamine | EN300-28274939-1.0g |
(1R,3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
2728709-93-9 | 95.0% | 1.0g |
$1142.0 | 2025-03-19 | |
| Enamine | EN300-28274939-2.5g |
(1R,3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
2728709-93-9 | 95.0% | 2.5g |
$2240.0 | 2025-03-19 | |
| Enamine | EN300-28274939-5.0g |
(1R,3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
2728709-93-9 | 95.0% | 5.0g |
$3313.0 | 2025-03-19 |
(1R,3S)-3-{(prop-2-en-1-yloxy)carbonylamino}cyclohexane-1-carboxylic acid Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on (1R,3S)-3-{(prop-2-en-1-yloxy)carbonylamino}cyclohexane-1-carboxylic acid
Compound CAS No 2728709-93-9: (1R,3S)-3-{(prop-2-en-1-yloxy)carbonylamino}cyclohexane-1-carboxylic Acid
The compound CAS No 2728709-93-9, also known as (1R,3S)-3-{(prop-2-en-1-yloxy)carbonylamino}cyclohexane-1-carboxylic acid, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and promising applications in drug development and material science.
Structural Insights: The molecule features a cyclohexane ring with stereochemically defined centers at positions 1 and 3. The (1R,3S) configuration plays a critical role in determining its physical and chemical properties. The substituents on the cyclohexane ring include a carboxylic acid group at position 1 and a complex side chain at position 3, which contains a propenoyl group attached via an oxygen atom to a carbonyl-amino linkage. This structure suggests potential for hydrogen bonding and other non-covalent interactions, making it suitable for various biological and chemical applications.
Synthesis and Characterization: Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed multi-step reactions involving asymmetric catalysis and selective oxidation techniques to achieve high yields of the desired enantiomer. The compound has been characterized using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry, confirming its purity and structural integrity.
Biological Activity: Studies have shown that CAS No 2728709-93-9 exhibits potent bioactivity in vitro, particularly in modulating key enzymatic pathways. For instance, it has demonstrated inhibitory effects on certain kinases involved in cellular signaling processes, making it a promising candidate for anti-cancer drug development. Additionally, its ability to penetrate cellular membranes suggests potential applications in targeted drug delivery systems.
Applications in Material Science: Beyond pharmacology, this compound has shown promise in material science due to its unique mechanical properties. Its rigid cyclohexane backbone and functional side chains make it an ideal candidate for use in polymer synthesis and as a building block for advanced materials with tailored mechanical properties.
Recent Research Developments: Recent studies have explored the use of (1R,3S)-3-{(prop-2-en-1-yloxy)carbonylamino}cyclohexane-1-carboxylic acid in bioconjugate chemistry. Researchers have successfully incorporated this compound into peptide-based drug delivery systems, enhancing their stability and efficacy. Furthermore, its role as a chiral catalyst in asymmetric synthesis has been investigated, opening new avenues for enantioselective chemical transformations.
Conclusion: The compound CAS No 2728709-93-9, with its intricate structure and versatile properties, represents a significant advancement in modern organic chemistry. Its applications span across pharmacology, material science, and catalysis, underscoring its importance as a valuable research tool and potential commercial product.
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